molecular formula C41H50N7O17P3S B1201197 1-Pyrenebutyryl-coa CAS No. 81923-89-9

1-Pyrenebutyryl-coa

Cat. No.: B1201197
CAS No.: 81923-89-9
M. Wt: 1037.9 g/mol
InChI Key: FXJCVEBQTCSQNB-IJWBJXIQSA-N
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Description

1-Pyrenebutyryl-coenzyme A is a fluorescent probe used extensively in lipid metabolite studies. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is conjugated with coenzyme A. The unique spectroscopic properties of pyrene and its derivatives make 1-Pyrenebutyryl-coenzyme A an invaluable tool in biochemical and biophysical research .

Mechanism of Action

Target of Action

1-Pyrenebutyryl-CoA is a derivative of pyrene, a polycyclic aromatic hydrocarbon . It primarily targets the mitochondrial carnitine-acyl-carnitine translocase , a key enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

This compound interacts with its target by competitively inhibiting the mitochondrial carnitine-acyl-carnitine translocase . This interaction results in the inhibition of the transport of long-chain fatty acids into the mitochondria, thereby affecting the process of β-oxidation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation of long-chain fatty acids . By inhibiting the mitochondrial carnitine-acyl-carnitine translocase, this compound prevents the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs . This results in a decrease in the production of acetyl-CoA, a key molecule in the citric acid cycle, and thus affects energy production in the cell .

Pharmacokinetics

It is known that this compound is more soluble in nonpolar solvents , which may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of the mitochondrial carnitine-acyl-carnitine translocase by this compound leads to a decrease in the transport of long-chain fatty acids into the mitochondria . This results in a decrease in the β-oxidation of these fatty acids and a subsequent decrease in the production of acetyl-CoA . As acetyl-CoA is a key molecule in the citric acid cycle, this can lead to a decrease in energy production within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the mitochondrial carnitine-acyl-carnitine translocase may affect the efficacy of this compound . Additionally, the solubility of this compound in nonpolar solvents suggests that its action may be influenced by the lipid composition of the cell .

Biochemical Analysis

Biochemical Properties

1-Pyrenebutyryl-CoA plays a significant role in biochemical reactions involving lipid metabolism. It interacts with enzymes such as carnitine acyltransferases, which are crucial for the modulation of the acyl-CoA/CoA ratio in different cell compartments . These interactions are essential for maintaining the balance of fatty acid metabolism. The kinetic mechanisms and parameters for these enzymes vary depending on their location within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a medium-chain fatty acid analogue and can inhibit certain enzymes, affecting the overall metabolic flux within the cell . This compound’s ability to bind to specific proteins and enzymes allows it to modulate cellular functions effectively.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as carnitine palmitoyltransferase by mimicking the structure of natural substrates . This inhibition can lead to changes in gene expression and metabolic pathways, highlighting the compound’s role in regulating cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . The compound’s interactions with enzymes and other biomolecules can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as butyryl-CoA dehydrogenase, which plays a role in the degradation and elongation of fatty acids . These interactions are essential for maintaining metabolic homeostasis within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help regulate its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in regulating lipid metabolism and other cellular processes.

Preparation Methods

The synthesis of 1-Pyrenebutyryl-coenzyme A involves the reaction of pyrene butyric acid with coenzyme A. The process typically requires the activation of pyrene butyric acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert conditions to prevent hydrolysis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Pyrenebutyryl-coenzyme A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pyrenebutyryl-coenzyme A is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent probe to study lipid metabolism and membrane dynamics.

    Biology: Helps in understanding the role of fatty acyl-coenzyme A in cellular processes.

    Medicine: Investigated for its potential in diagnosing and monitoring metabolic disorders.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Comparison with Similar Compounds

1-Pyrenebutyryl-coenzyme A can be compared with other similar compounds such as:

The uniqueness of 1-Pyrenebutyryl-coenzyme A lies in its fluorescent properties, making it a valuable tool for studying lipid metabolism and membrane dynamics.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34-,35-,36+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJCVEBQTCSQNB-IJWBJXIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346231
Record name 1-Pyrenebutyryl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1037.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81923-89-9
Record name 1-Pyrenebutyryl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081923899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrenebutyryl-coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Pyrenebutyryl-CoA interact with mitochondria and what are the downstream effects?

A: this compound (PB-CoA) exhibits inhibitory effects on rat liver mitochondria. It acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration with a Ki of 2 µM []. PB-CoA also competitively inhibits carnitine palmitoyl-CoA transferase (CPT) I, a key enzyme in fatty acid oxidation, with a Ki of 2.1 µM. Furthermore, it inhibits octanoyl-CoA transferase with a Ki of 15 µM []. These interactions suggest that PB-CoA primarily affects mitochondrial fatty acid metabolism.

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